molecular formula C18H14ClN3O3S B3456189 4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide

4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide

Cat. No.: B3456189
M. Wt: 387.8 g/mol
InChI Key: UYPTYJAEMYKRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide, also known as CPASB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various biological studies.

Mechanism of Action

4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide exerts its biological effects by inhibiting PKB activity through binding to its active site. PKB is a key regulator of various cellular processes, including cell survival, proliferation, and metabolism. By inhibiting PKB, this compound can induce cell death and suppress tumor growth. Additionally, this compound has been shown to activate another protein called AMP-activated protein kinase (AMPK), which plays a critical role in energy homeostasis and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in various cancer types. It has also been shown to reduce inflammation in animal models of autoimmune diseases, such as rheumatoid arthritis. Furthermore, this compound has been demonstrated to improve glucose and lipid metabolism in diabetic animal models, suggesting its potential as a therapeutic agent for metabolic disorders.

Advantages and Limitations for Lab Experiments

4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for PKB inhibition, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent for cancer and autoimmune diseases. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for 4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential therapeutic effects in various disease models. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's biological effects and to identify potential drug targets for cancer and autoimmune diseases.

Scientific Research Applications

4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide has been extensively used in scientific research for its potential therapeutic effects. It has been shown to inhibit the activity of a protein called protein kinase B (PKB), which is involved in cell growth and survival. Studies have suggested that this compound may have anti-tumor and anti-inflammatory properties, making it a promising candidate for cancer and autoimmune disease therapy.

Properties

IUPAC Name

4-chloro-N-phenyl-3-(pyridin-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c19-15-10-9-13(18(23)21-14-6-2-1-3-7-14)12-16(15)26(24,25)22-17-8-4-5-11-20-17/h1-12H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPTYJAEMYKRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.